1-(4-chlorophenyl)-4-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
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Overview
Description
1-(4-CHLOROPHENYL)-4-[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE is a complex organic compound that features a benzodiazole ring, a pyrrolidinone ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROPHENYL)-4-[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodiazole Ring: Starting from o-phenylenediamine and an appropriate carboxylic acid derivative.
Attachment of the Phenylethyl Group: Through a Friedel-Crafts alkylation reaction.
Formation of the Pyrrolidinone Ring: Via cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of the Chlorophenyl Group: Through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-CHLOROPHENYL)-4-[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: Leading to the formation of oxidized derivatives.
Reduction: Producing reduced forms of the compound.
Substitution: Particularly nucleophilic substitution at the chlorophenyl group.
Hydrolysis: Breaking down the compound into smaller fragments.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Including amines, thiols, and alkoxides.
Acids and Bases: For catalyzing hydrolysis reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: For studying its interactions with biological macromolecules.
Medicine: Potentially as a pharmaceutical agent with specific therapeutic effects.
Industry: In the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROPHENYL)-4-[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE would depend on its specific interactions with molecular targets. This could involve:
Binding to Receptors: Modulating their activity.
Inhibiting Enzymes: Affecting metabolic pathways.
Interacting with DNA/RNA: Influencing gene expression.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-4-[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one: A closely related compound with similar structural features.
Benzodiazole Derivatives: Compounds with the benzodiazole ring system.
Pyrrolidinone Derivatives: Compounds featuring the pyrrolidinone ring.
Uniqueness
1-(4-CHLOROPHENYL)-4-[1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C25H22ClN3O |
---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-4-[1-(2-phenylethyl)benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C25H22ClN3O/c26-20-10-12-21(13-11-20)29-17-19(16-24(29)30)25-27-22-8-4-5-9-23(22)28(25)15-14-18-6-2-1-3-7-18/h1-13,19H,14-17H2 |
InChI Key |
NALZZBKUQAZNFN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4N3CCC5=CC=CC=C5 |
Origin of Product |
United States |
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